
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, commonly known as MPBD, is a benzodiazepine derivative that has gained attention in recent years due to its potential use in scientific research. This compound is known for its ability to bind to certain receptors in the brain, which can have a range of effects on behavior and physiology. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : One study discusses the synthesis of similar compounds, highlighting the use of various characterization techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. This approach is vital for confirming the structure and purity of synthesized compounds like N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine (Titi et al., 2020).
Chemical Properties and Reactions
- C-H, N-H Coupling : A paper describes a method for direct amination of azoles, including compounds structurally similar to N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, using a copper catalyst. This process is significant in modifying the chemical structure and properties of such compounds (Monguchi et al., 2009).
Biomedical Research
- Antibacterial and Antimicrobial Activity : Various studies have synthesized benzothiazole derivatives, related to N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, and tested their antibacterial and antimicrobial properties. This research is crucial for the potential development of new drugs or medical treatments (Chaudhary et al., 2011); (Noolvi et al., 2014).
Industrial Applications
- Corrosion Inhibition : Research into benzothiazole derivatives includes their application in corrosion inhibition, relevant in industrial settings for protecting metals against corrosion. This application is essential for extending the lifespan of metal components in various industries (Nayak & Bhat, 2023).
Propiedades
IUPAC Name |
N-(2-methylpropyl)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLIPJTTZDUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
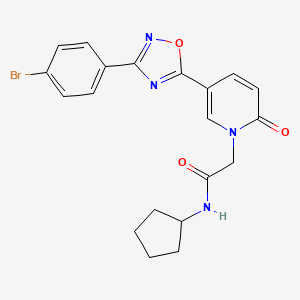
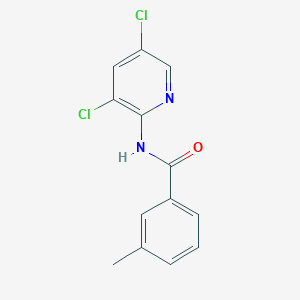


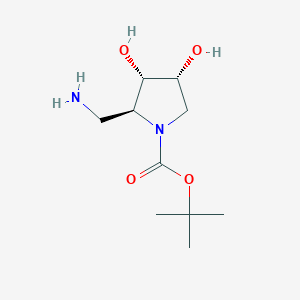

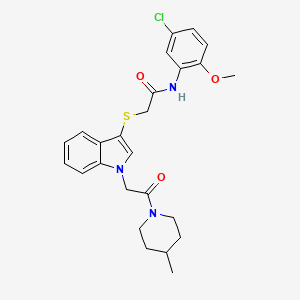
![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
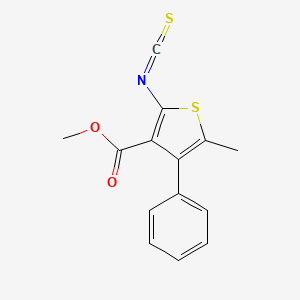
![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)
![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
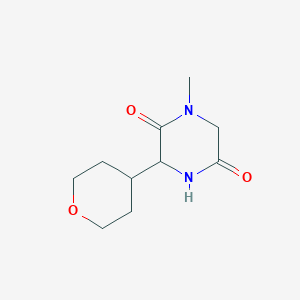
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)